![molecular formula C20H26O B14331301 1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene CAS No. 111564-56-8](/img/structure/B14331301.png)
1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butyl group and a 3-(4-methoxyphenyl)propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene can be synthesized through a series of organic reactions. One common method involves the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another approach is the reaction of benzene with isobutene . The synthesis of the 3-(4-methoxyphenyl)propyl group can be achieved through the reaction of 4-methoxybenzyl chloride with propyl magnesium bromide (Grignard reagent) followed by a coupling reaction with the tert-butylbenzene derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Major Products:
Oxidation: Benzylic alcohols, aldehydes, and carboxylic acids.
Reduction: Various hydrocarbon derivatives.
Substitution: Nitro, sulfonyl, and halogenated benzene derivatives.
Applications De Recherche Scientifique
1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
tert-Butylbenzene: A simpler analog with only a tert-butyl group attached to the benzene ring.
4-tert-Butylphenol: Contains a tert-butyl group and a hydroxyl group on the benzene ring.
4-Methoxyphenylpropane: Features a methoxy group and a propyl chain attached to the benzene ring.
Uniqueness: 1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene is unique due to the combination of its tert-butyl and 3-(4-methoxyphenyl)propyl substituents. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
111564-56-8 |
|---|---|
Formule moléculaire |
C20H26O |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1-tert-butyl-4-[3-(4-methoxyphenyl)propyl]benzene |
InChI |
InChI=1S/C20H26O/c1-20(2,3)18-12-8-16(9-13-18)6-5-7-17-10-14-19(21-4)15-11-17/h8-15H,5-7H2,1-4H3 |
Clé InChI |
GUWLDPUSRQOLGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CCCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)

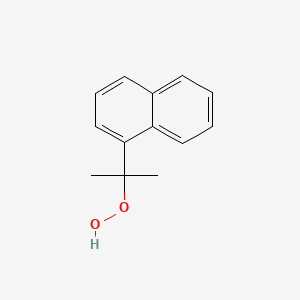

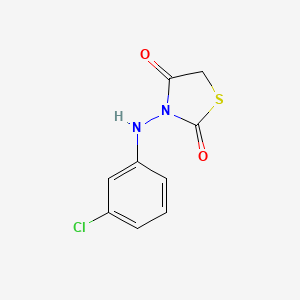

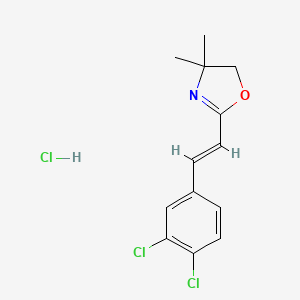
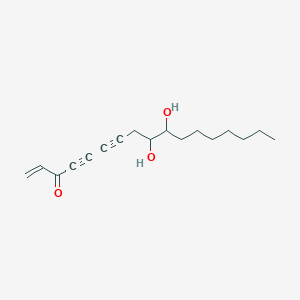
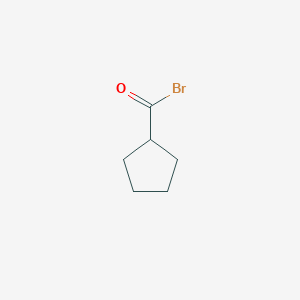
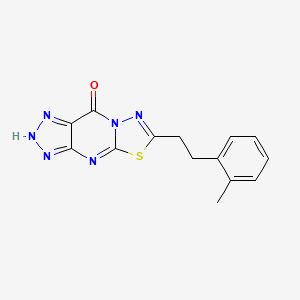
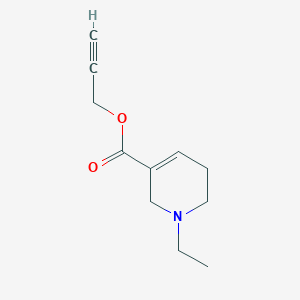
![4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile](/img/structure/B14331294.png)
